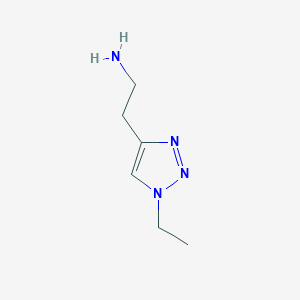

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine” is a chemical compound with the linear formula C6H12N4 . It is a solid substance . The compound is part of a class of molecules known as 1,2,3-triazoles, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .

Synthesis Analysis

While specific synthesis methods for “2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine” were not found, similar triazole compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of “2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine” can be represented by the SMILES stringCCC1=CN(CCN)N=N1 . Physical And Chemical Properties Analysis

“2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine” is a solid substance . More specific physical and chemical properties were not found in the available data.科学的研究の応用

Complex Formation and Metal Ion Sensing

Complexes of aluminum(III), gallium(III), and indium(III) with water-soluble ligands show significant promise in water purification and sensing applications due to their ability to form stable complexes with various metal ions. The stability of these complexes varies with the metal ion, indicating potential selectivity in sensing or removal applications (Caravan & Orvig, 1997).

Adsorbents for Volatile Organic Compounds

Ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups serve as effective adsorbents for volatile organic compounds, which are crucial for environmental protection. Their high surface area and functional group content make them suitable for capturing a wide range of organic pollutants (Da̧browski et al., 2007).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, demonstrates the utility of related amines in producing compounds with potential pharmaceutical applications. These synthetic pathways offer insights into how similar amines could be used to synthesize a variety of biologically active molecules (Xin, 2003).

Engineering of Porous Materials

The engineering of three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate supramolecular synthon highlights the role of such compounds in developing materials with specific porosity and adsorption characteristics, which could be applied in gas storage, separation technologies, or catalysis (Naik et al., 2010).

Endosomolytic Polymers

Poly(amido-amine)s carrying amine groups show significant endosomolytic activity, indicating their potential use in drug delivery systems to enhance the cellular uptake and efficacy of therapeutic agents. These findings suggest similar amines could be functionalized into polymers with biomedical applications (Ferruti et al., 2000).

Safety and Hazards

作用機序

Target of Action

For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 .

Mode of Action

Triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function .

Biochemical Pathways

Triazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole derivatives have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the synthesis of triazole derivatives can be influenced by environmental factors .

特性

IUPAC Name |

2-(1-ethyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVISKUHAHDCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)

![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)

![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)

![2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2932118.png)

![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)